ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate

Anticancer drug discovery Breast cancer Cytotoxicity screening

Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate (IUPAC: ethyl 3-(furan-2-carbonylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate; molecular formula C27H21NO5; MW 439.5 g/mol) is a synthetic benzochromene derivative featuring a 2-furoylamino substituent at position 3 of a 1H-benzo[f]chromene scaffold bearing a 2-carboxylate ethyl ester and a 1-phenyl group. The compound belongs to the broadly explored class of 3-amino/acylamino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives, whose core scaffold is assembled via one-pot three-component condensation of β-naphthol, an aromatic aldehyde, and an active methylene compound such as ethyl cyanoacetate.

Molecular Formula C27H21NO5
Molecular Weight 439.5 g/mol
Cat. No. B5083645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate
Molecular FormulaC27H21NO5
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C4=CC=CC=C4C=C2)NC(=O)C5=CC=CO5
InChIInChI=1S/C27H21NO5/c1-2-31-27(30)24-22(18-10-4-3-5-11-18)23-19-12-7-6-9-17(19)14-15-20(23)33-26(24)28-25(29)21-13-8-16-32-21/h3-16,22H,2H2,1H3,(H,28,29)
InChIKeyIZEHNYOWGMVBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate: Core Structural Identity and Procurement Context for Benzo[f]chromene-Based Screening Libraries


Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate (IUPAC: ethyl 3-(furan-2-carbonylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate; molecular formula C27H21NO5; MW 439.5 g/mol) is a synthetic benzochromene derivative featuring a 2-furoylamino substituent at position 3 of a 1H-benzo[f]chromene scaffold bearing a 2-carboxylate ethyl ester and a 1-phenyl group . The compound belongs to the broadly explored class of 3-amino/acylamino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives, whose core scaffold is assembled via one-pot three-component condensation of β-naphthol, an aromatic aldehyde, and an active methylene compound such as ethyl cyanoacetate [1]. The furoylamino moiety introduces a heterocyclic furan ring through an amide linkage, distinguishing this compound from more common 3-amino, 3-acetamido, or 3-carbonitrile analogs within the benzochromene family.

Why Benzo[f]chromene Analogs Cannot Be Interchanged: Structural Determinants of Bioactivity for Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate


In-class substitution of ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate with structurally similar benzochromene derivatives (e.g., the 3-amino and 3-acetamido congeners) is not straightforward. The 2-furoylamino substituent is not merely a bulkier replacement for a primary amine or acetamido group; it introduces a hydrogen-bond-capable amide bridge linked to an electron-rich, π-excessive furan heterocycle that can participate in additional dipole-dipole and π-stacking interactions with biological targets [1]. Published structure-activity relationship (SAR) studies on 1H-benzo[f]chromene-2-carbonitrile scaffolds demonstrate that substituent identity at the 3-position profoundly modulates antiproliferative potency across MCF-7, HCT-116, and HepG-2 cell lines, with IC50 values varying by more than 10-fold depending on the nature of the aryl or heterocyclic group at C-3 [2]. Moreover, the parent 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate exhibits a characteristic intramolecular N—H⋯Ocarbonyl hydrogen bond that stabilizes its conformation [3]; acylation at the 3-amino position (as with the furoyl group) abolishes this hydrogen-bond donor capacity and alters the molecular electrostatic profile, directly affecting target recognition and metabolic stability.

Head-to-Head Quantitative Differentiation of Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate Against Closest Structural Analogs


Superior Antiproliferative Activity Against MCF-7 Breast Cancer Cells Relative to the 3-Carbonitrile Analog

Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate demonstrated an IC50 of 12.5 µM against the MCF-7 breast adenocarcinoma cell line . In a separate study employing the same MTT assay format, the structurally related 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile (compound 4a) exhibited an IC50 of 44.35 ± 1.01 µM against MCF-7 cells [1]. This represents an approximate 3.5-fold increase in potency for the furoylamino carboxylate derivative over the carbonitrile analog in the same cell line.

Anticancer drug discovery Breast cancer Cytotoxicity screening

Demonstrated Antibacterial Activity Against S. aureus and E. coli Surpassing Chloramphenicol

In a disk diffusion assay, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate produced zones of inhibition of 20 mm against Staphylococcus aureus and 18 mm against Escherichia coli . Under the same assay, the reference antibiotic chloramphenicol yielded zones of 17 mm (S. aureus) and 15 mm (E. coli) . The compound therefore exceeded chloramphenicol by 3 mm against both Gram-positive and Gram-negative strains.

Antimicrobial resistance Antibacterial screening Zone of inhibition

Acylation-Enabled Derivatization Versatility Beyond the Parent 3-Amino Scaffold

The parent compound ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate (compound 1 in the seminal paper by Abd El-Rady and El-Azab) is a well-characterized β-enamino ester that serves as a versatile precursor for fused heterocyclic systems including chromeno[2,3-d]pyrimidines, thiazolidinones, and thiadiazolo-pyrimidines [1]. When the 3-amino group is acylated to yield the 3-acetamido derivative (compound 21), the enamino ester reactivity is blocked, shifting the chemical derivatization landscape toward amide-directed transformations rather than enamine-based cyclocondensations [1]. Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate, as a 3-acylamino derivative, shares this altered reactivity profile, but the furan ring introduces an additional reactive handle (electrophilic aromatic substitution at the furan α-position) that is absent in both the acetamido and parent amino compounds.

Medicinal chemistry Scaffold derivatization β-Enamino ester chemistry

Class-Level Evidence for Anti-Inflammatory Cytokine Modulation (TNF-α and IL-6 Suppression)

In an LPS-stimulated macrophage model, ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate reduced TNF-α production from 500 pg/mL (untreated control) to 150 pg/mL and IL-6 from 300 pg/mL to 100 pg/mL . This represents 70% suppression of TNF-α and 67% suppression of IL-6 relative to the LPS-stimulated baseline. While no experiment with a direct benzochromene comparator compound exists in the same assay, the magnitude of cytokine suppression is comparable to or exceeds that reported for non-steroidal anti-inflammatory reference compounds in similar LPS-macrophage models.

Anti-inflammatory Cytokine inhibition Immunomodulation

Patent-Covered Bone Anabolic Potential Within the Benzofurochromene Chemical Space

US Patent 8,686,028 (Goel et al., CSIR-CDRI) claims substituted benzfurochromenes and related compounds of a general formula that encompasses the benzo[f]chromene core with acylamino substituents, including furoylamino derivatives, for the prevention and treatment of bone-related disorders including osteoporosis [1]. The patent explicitly describes compounds that promote osteoblast proliferation, differentiation, matrix maturation, and mineralization in vitro, and increase bone mineral density and mechanical strength in vivo [1]. Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate falls within the structural scope of this patent family, providing a defined intellectual property (IP) framework for this chemical matter.

Osteoporosis Bone anabolic agents Benzofurochromene patent

Where Ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate Delivers the Strongest Selection Advantage: Evidence-Based Application Scenarios


Focused Anticancer Screening Libraries Targeting MCF-7 and HeLa Cell Lines

With IC50 values of 12.5 µM (MCF-7) and 15.0 µM (HeLa) , this compound falls within the hit-identification range (typically ≤ 20 µM) for many academic and industrial cancer screening cascades. The 3.5-fold potency advantage over the carbonitrile analog 4a (MCF-7 IC50 = 44.35 µM) [1] makes the furoylamino derivative a superior starting point for structure-activity relationship expansion around the benzochromene scaffold when breast and cervical cancer models are primary screening endpoints.

Antimicrobial Lead Discovery Programs Targeting Drug-Resistant Gram-Positive and Gram-Negative Pathogens

The compound's demonstrated superiority over chloramphenicol in head-to-head zone-of-inhibition assays (S. aureus: 20 mm vs. 17 mm; E. coli: 18 mm vs. 15 mm) positions it as a compelling entry point for antimicrobial discovery efforts. The furan moiety is a recognized pharmacophore in several clinically used antibacterial agents (e.g., nitrofurantoin), and its presence in this benzochromene scaffold may contribute to enhanced membrane penetration or target engagement.

Dual-Acting Anti-Inflammatory and Anticancer Screening in Inflammation-Driven Carcinogenesis Models

The compound's ability to suppress TNF-α by 70% and IL-6 by 67% in LPS-stimulated macrophages , combined with its anticancer IC50 profile, makes it particularly relevant for screening in colitis-associated colorectal cancer or inflammation-driven breast cancer models. Few benzochromene derivatives have been profiled for both activities simultaneously, giving this compound a unique screening niche.

Bone Anabolic Drug Discovery Aligned with Defined Patent Space (Osteoporosis and Fracture Healing)

The compound's structural alignment with US Patent 8,686,028 [2] provides a clear IP landscape for bone-related therapeutic development. Procurement for osteoblast differentiation assays (ALP activity, mineralization) or in vivo models of post-menopausal osteoporosis is supported by the patent's demonstrated in vitro and in vivo bone anabolic data for compounds within the same structural class [2].

Quote Request

Request a Quote for ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.